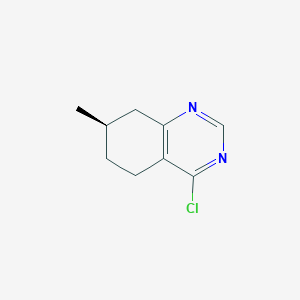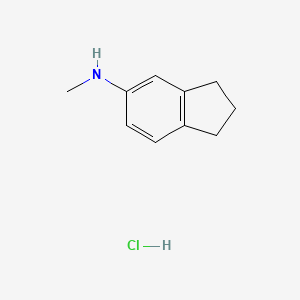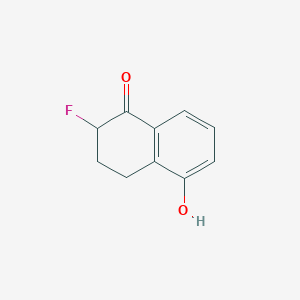
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fifth position, and a ketone group at the first position of the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Another approach involves the use of electrophilic fluorination reagents such as Selectfluor. This method also requires the presence of a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-5-keto-3,4-dihydronaphthalen-1(2H)-one or 2-fluoro-5-carboxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxyl and ketone groups play a crucial role in the compound’s reactivity and interaction with biological molecules, influencing various pathways and processes.
相似化合物的比较
Similar Compounds
- 2-fluoro-5-hydroxy-1,4-dihydronaphthalen-1(2H)-one
- 2-chloro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 2-fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalenone ring system. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.
属性
CAS 编号 |
507477-10-3 |
|---|---|
分子式 |
C10H9FO2 |
分子量 |
180.17 g/mol |
IUPAC 名称 |
2-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO2/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h1-3,8,12H,4-5H2 |
InChI 键 |
VKIZBAPIKQQMJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

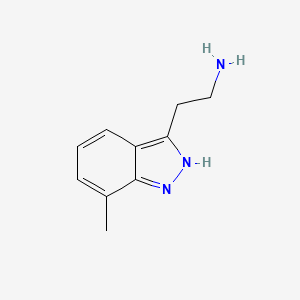

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
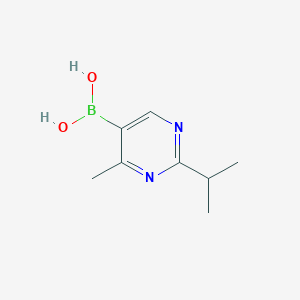
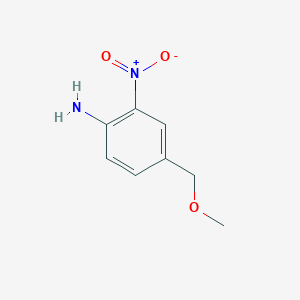
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
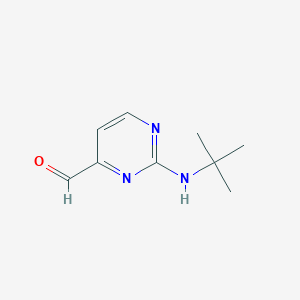
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
